

Quatrefolic® vs. Metafolin®: A Comparative Guide to Bioavailability

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Compound of Interest

Compound Name: *Folic acid, methyl-*

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For researchers and professionals in drug development, understanding the nuances of folate supplementation is critical. This guide provides an objective comparison of two prominent, biologically active forms of folate: Quatrefolic®, the glucosamine salt of (6S)-5-methyltetrahydrofolate (5-MTHF), and Metafolin®, the calcium salt of (6S)-5-MTHF. Both forms provide the active folate molecule the body can immediately use, bypassing the need for conversion by the methylenetetrahydrofolate reductase (MTHFR) enzyme, a significant advantage for individuals with MTHFR polymorphisms.^{[1][2][3][4]} This comparison focuses on their relative bioavailability, supported by experimental data.

Comparative Pharmacokinetic Data

A key preclinical study directly compared the oral bioavailability of Quatrefolic®, a calcium salt equivalent to Metafolin®, and folic acid in rats. The results, summarized below, indicate a notable difference in key pharmacokinetic parameters.

Parameter	Quatrefolic® (70 µg/kg)	(6S)5-MTHF Calcium Salt (70 µg/kg)	Folic Acid (70 µg/kg)
Cmax (ng/mL)	879.6 ± 330.3	486.8 ± 184.1	281.5 ± 135.7
AUC8h (ng/mL · h)	1123.9	997.6	114.7
tmax (hours)	~1	~1	~1

Table 1: Comparative Pharmacokinetic Parameters of Different Folate Forms in Rats. Data sourced from Miraglia et al., 2016.[5]

The data reveals that Quatrefolic® administration resulted in a peak plasma concentration (Cmax) 1.8 times higher than the calcium salt form and 3.1 times higher than folic acid.[5] Furthermore, the total folate exposure over 8 hours (AUC8h) for Quatrefolic® was 1.12 times greater than the calcium salt and 9.7 times greater than folic acid.[5] Another clinical study in humans showed that Quatrefolic® is twice as bioavailable as folic acid.[1][2][3] These findings suggest an enhanced oral bioavailability of the glucosamine salt form compared to the calcium salt form in this animal model.[5][6] This enhanced bioavailability is often attributed to the significantly higher water solubility of Quatrefolic® compared to the calcium salt.[7][8]

Stability and Potency Insights

A 2023 in-vitro study evaluated the stability and potency of different L-5-methyltetrahydrofolate brands, including Metafolin® and Quatrefolic®. The study concluded that Metafolin® (a crystalline calcium salt) and another crystalline calcium salt brand, Cerebrofolate®, exhibited superior stability and potency compared to the amorphous glucosamine salt form (Quatrefolic®) and a generic amorphous calcium salt.[9][10] Over a 90-day period, the crystalline forms showed minimal changes in physical appearance, chemical composition, and total impurities, while maintaining higher levels of free L-methylfolate.[9] In contrast, the free L-methylfolate levels in Quatrefolic® declined moderately by 4.5% over the same period.[9]

Experimental Protocols

Pharmacokinetic Study in Rats (Miraglia et al., 2016)

- Subjects: Male Sprague-Dawley rats, 54-55 days old.
- Groups: Three treatment groups (n=6 per group) receiving:
 - Quatrefolic®
 - (6S)5-MTHF calcium salt
 - Folic acid
- Dosage: A single oral administration of 70 µg/kg of (6S)5-MTHF equivalents for all groups.

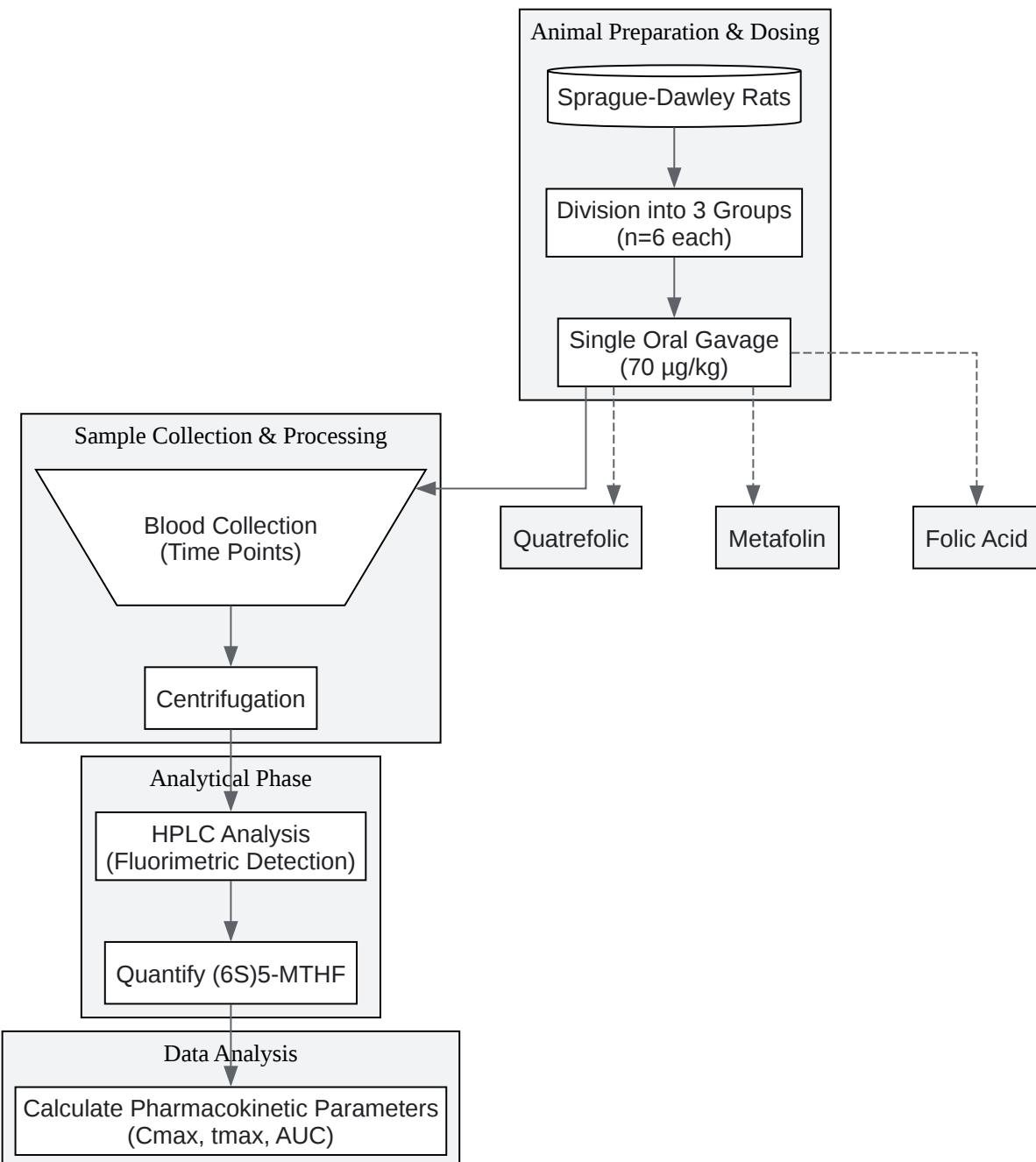
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma folate levels were determined using a High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection. The concentration of (6S)5-MTHF was the primary endpoint for evaluating folate absorption.
- Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).[\[5\]](#)

In-Vitro Stability and Potency Study (Malik M et al., 2023)

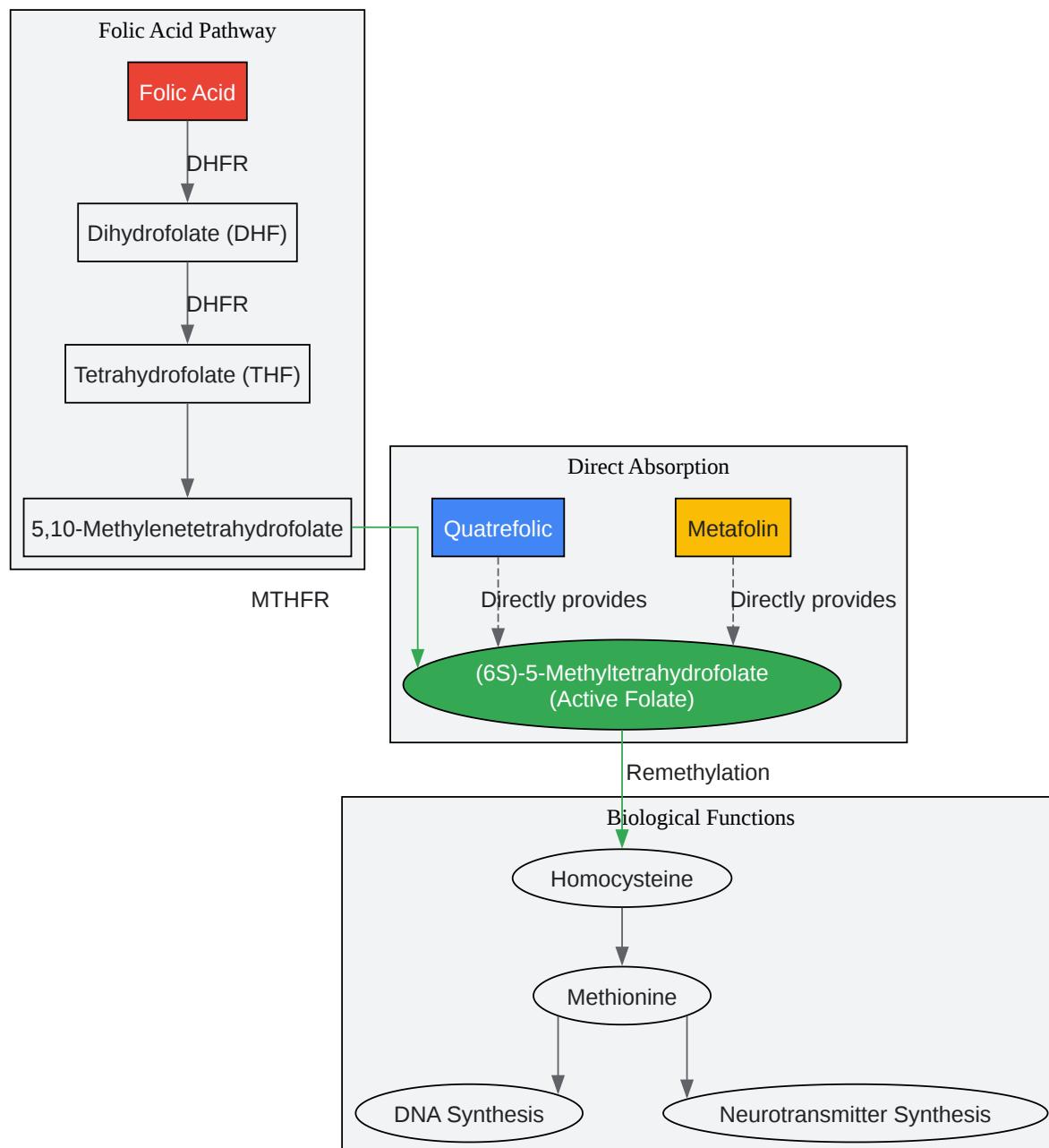
- Samples: Three different brands of L-5-methyltetrahydrofolate were selected: Metafolin®, Quatrefolic®, and Cerebrofolate™, along with a generic amorphous calcium salt form.
- Analysis: The samples were analyzed for:
 - Appearance
 - Content assay
 - Total impurities
 - Water content
 - Free folate levels
- Standards: The tests were conducted following USP-NF (United States Pharmacopeia–National Formulary) standards.[\[10\]](#)

Visualizing Experimental and Metabolic Pathways

To better illustrate the processes involved in comparing these folate forms and their physiological roles, the following diagrams are provided.

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Caption: Workflow for the comparative bioavailability study in rats.

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Caption: Simplified folate metabolic pathway.

Conclusion

Both Quatrefolic® and Metafolin® represent significant advancements over traditional folic acid by providing the body's most active folate form, (6S)-5-MTHF. Preclinical data suggests that Quatrefolic® may offer enhanced oral bioavailability compared to the calcium salt form, Metafolin®, as evidenced by higher peak plasma concentrations and greater total folate exposure.[5][6] This is largely attributed to its superior water solubility.[7][8] However, in-vitro studies also indicate that the crystalline calcium salt structure of Metafolin® may provide greater stability and potency over time compared to the amorphous glucosamine salt of Quatrefolic®.[9][10]

The choice between these advanced folate forms may depend on the specific application, formulation requirements, and desired pharmacokinetic profile. For applications where rapid and maximal absorption is the primary goal, the glucosamine salt may be advantageous. For formulations where long-term stability is a critical concern, the crystalline calcium salt might be preferred. Researchers and drug development professionals should consider these distinct characteristics when selecting a 5-MTHF source for their specific needs.

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